2beta,6beta,15alpha-(-)-Kaur-16-ene
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Overview
Description
2beta,6beta,15alpha-(-)-Kaur-16-ene is a naturally occurring diterpene compound found in various plant species It is part of the kaurene family, which is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2beta,6beta,15alpha-(-)-Kaur-16-ene typically involves the cyclization of geranylgeranyl diphosphate (GGPP) through a series of enzymatic reactions. The process often requires specific enzymes such as kaurene synthase, which facilitates the formation of the kaurene skeleton. The reaction conditions usually involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. Fermentation processes are then employed to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2beta,6beta,15alpha-(-)-Kaur-16-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of kaurenoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially yielding kaurane derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the kaurene structure.
Major Products:
Scientific Research Applications
2beta,6beta,15alpha-(-)-Kaur-16-ene has a wide range of applications in scientific research:
Biology: The compound is investigated for its role in plant growth and development, as well as its interactions with other biological molecules.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Industry: The compound is used in the production of natural products and as a starting material for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2beta,6beta,15alpha-(-)-Kaur-16-ene involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
2beta,6beta,15alpha-(-)-Kaur-16-ene can be compared with other similar diterpene compounds such as:
Kaurenoic Acid: A direct oxidation product of this compound, known for its anti-inflammatory and anti-cancer properties.
Steviol: Another diterpene with a similar structure, found in the Stevia plant, known for its sweetening properties and potential health benefits.
Gibberellins: A group of diterpene plant hormones that share a similar biosynthetic pathway with kaurenes and are involved in regulating plant growth and development.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other related compounds.
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,9S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12?,13?,14?,15?,16?,17?,19-,20-/m0/s1 |
InChI Key |
OUDUFOYDAUOXPD-IFHDTUCASA-N |
Isomeric SMILES |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)C(=C)C4O)O)(C)C)O |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origin of Product |
United States |
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